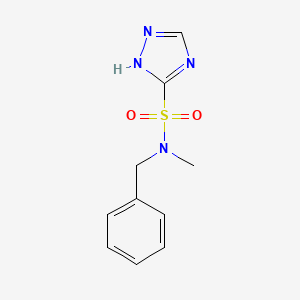

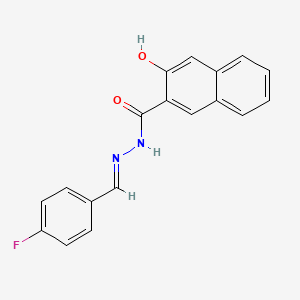

![molecular formula C22H27N3O2 B5568137 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This chemical compound falls within a broader class of compounds characterized by their benzimidazole structure, which is a fusion of a benzene ring and an imidazole moiety. Benzimidazole derivatives have been extensively studied due to their diverse pharmacological activities and potential for various applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions. For instance, a series of 3-(1,2-disubstituted-1H-benzimidazol-5-yl)-N-hydroxyacrylamides have been synthesized as HDAC inhibitors (Wang et al., 2011). Another example includes the synthesis of novel benzimidazole derivatives, involving the condensation of diamines with aromatic aldehydes (Sondhi et al., 2006).

Molecular Structure Analysis

Benzimidazole derivatives often have complex molecular structures, characterized by the presence of various substituents that significantly influence their properties and activities. The structure of these compounds can be confirmed through methods like X-ray crystallography, as demonstrated in studies of similar compounds (Browne et al., 1981).

Chemical Reactions and Properties

The chemical properties of benzimidazole derivatives are influenced by their structure. For example, the presence of a hydroxyl group can lead to hydrogen bonding and affect the compound's reactivity. These compounds participate in various chemical reactions, such as cyclocondensation, which can lead to the formation of diverse derivatives with different functional groups (Patel & Patel, 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, making them suitable for various applications.

Chemical Properties Analysis

Benzimidazole derivatives exhibit a range of chemical properties based on their structural variations. They can show properties like antifungal, antibacterial, and antitumor activities due to the presence of specific functional groups (Narayana et al., 2004). The presence of different substituents can also lead to the formation of compounds with varied pharmacological properties.

科学的研究の応用

Histone Deacetylase Inhibition for Cancer Treatment : A related compound, SB939, is a potent pan-HDAC inhibitor with excellent drug-like properties, showing efficacy in various in vivo tumor models. It's being tested in clinical trials for its antitumor activity (Wang et al., 2011).

Poly(ADP-ribose) Polymerase Inhibition : The compound ABT-888, which has a similar benzimidazole structure, demonstrates significant efficacy against PARP enzymes and has been tested in clinical trials for cancer treatment. It exhibits high oral bioavailability and in vivo efficacy in cancer models (Penning et al., 2009).

Gastric Acid Secretion Inhibition : Substituted benzimidazoles, including compounds with similar structures, have been shown to inhibit gastric acid secretion by blocking (H+ + K+) ATPase, suggesting potential applications in treating conditions like peptic ulcers (Fellenius et al., 1981).

Synthesis of Diagnostic Agents : The synthesis of (S)-BZM and (S)-IBZM, which are structurally related to the compound , has been developed for preparing diagnostic agents in medical imaging, particularly in positron emission tomography (PET) (Bobeldijk et al., 1990).

Anticancer and Antifungal Activities : Other benzimidazole derivatives have shown significant anticancer and antifungal activities, suggesting the potential of similar compounds in these therapeutic areas (Salahuddin et al., 2014).

Pharmacokinetics in Anti-fibrosis Drugs : Studies on compounds with benzimidazole structures similar to the mentioned compound have shown promise as oral anti-fibrotic drugs, with effective pharmacokinetics and tissue distribution (Kim et al., 2008).

Antimicrobial Applications : Benzimidazole derivatives have been evaluated for antimicrobial activity against various pathogens, indicating the potential utility of similar compounds in treating infections (Sethi et al., 2016).

作用機序

特性

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-15-8-9-18-19(12-15)24-20(23-18)14-25(4)21(26)17-7-5-6-16(13-17)10-11-22(2,3)27/h5-9,12-13,27H,10-11,14H2,1-4H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVZQDKMBSEEAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CN(C)C(=O)C3=CC=CC(=C3)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

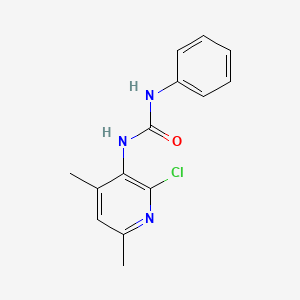

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)

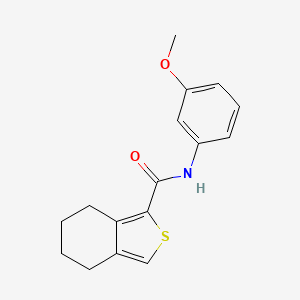

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)

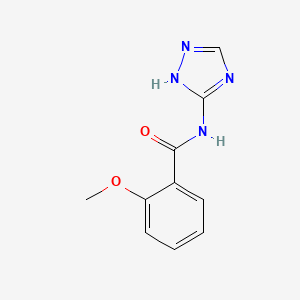

![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)

![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)

![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)

![(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5568145.png)